
4-Ethoxy-3,4-dioxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-3,4-dioxobutanoate, also known as ethyl oxaloacetate, is an organic compound with the molecular formula C6H8O5. It is a derivative of oxaloacetic acid and is commonly used in organic synthesis due to its versatile reactivity. The compound is characterized by the presence of an ethoxy group and two keto groups, making it a valuable intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
4-Ethoxy-3,4-dioxobutanoate can be synthesized through the esterification of oxaloacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing oxaloacetic acid with ethanol and a catalytic amount of sulfuric acid to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous distillation may be employed to separate the product from the reaction mixture, and advanced purification techniques such as recrystallization or chromatography are used to obtain the final product .
化学反応の分析
Types of Reactions
4-Ethoxy-3,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
4-Ethoxy-3,4-dioxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
作用機序
The mechanism of action of 4-ethoxy-3,4-dioxobutanoate involves its reactivity due to the presence of keto groups. These groups can participate in nucleophilic addition reactions, making the compound a versatile intermediate. The ethoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of oxaloacetic acid, which is a key intermediate in the citric acid cycle .
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: Similar in structure but with a different functional group arrangement.
Methyl oxaloacetate: Similar but with a methyl group instead of an ethoxy group.
Diethyl oxalate: Contains two ethoxy groups but lacks the keto functionality
Uniqueness
4-Ethoxy-3,4-dioxobutanoate is unique due to its combination of ethoxy and keto groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules .
特性
CAS番号 |
66228-42-0 |
|---|---|
分子式 |
C6H7O5- |
分子量 |
159.12 g/mol |
IUPAC名 |
4-ethoxy-3,4-dioxobutanoate |
InChI |
InChI=1S/C6H8O5/c1-2-11-6(10)4(7)3-5(8)9/h2-3H2,1H3,(H,8,9)/p-1 |
InChIキー |
SJYGNUHWEVULGN-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C(=O)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


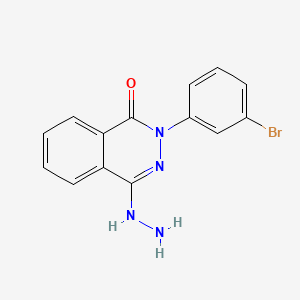
![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)

![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
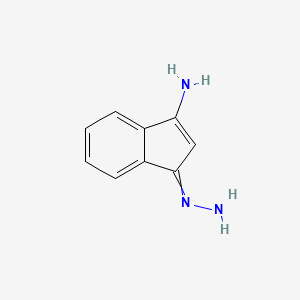
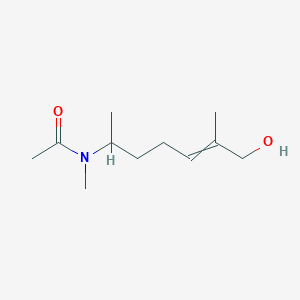
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
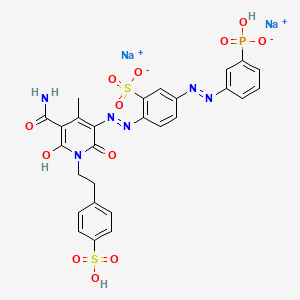
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
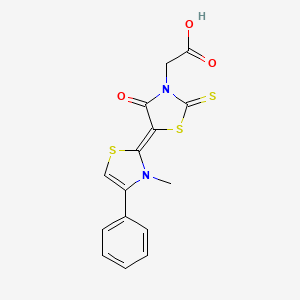
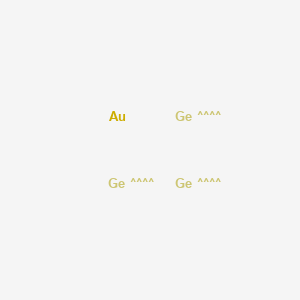
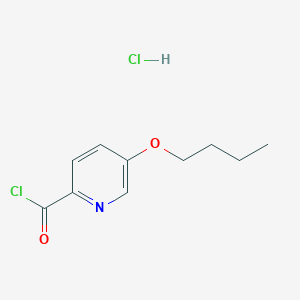
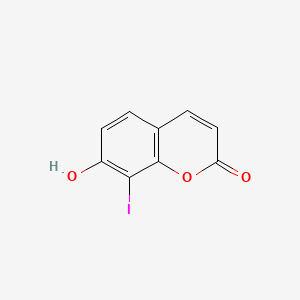
![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)
